2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-10-15(18(26)24(2)3)28-19(20-10)23-16(25)14-9-27-17(22-14)13-8-11-6-4-5-7-12(11)21-13/h4-9,21H,1-3H3,(H,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTHMDPULXMVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions.
Coupling Reaction: The thiazole and indole units are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and indole rings.
Reduction: Reduced forms of the carbamoyl and thiazole groups.
Substitution: Substituted derivatives at the carbamoyl group.
Scientific Research Applications
Spectroscopic Analysis
The compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are crucial for confirming its structure and purity.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens. A study evaluating related indole-thiazole compounds found Minimum Inhibitory Concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Efficacy
A recent investigation into a series of indolyl thiazoles reported promising antibacterial activity against multiple strains of bacteria. The study indicated that modifications in the thiazole ring could enhance the antibacterial potency of these compounds, suggesting that similar modifications might be beneficial for 2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide .
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer activities. The specific compound under discussion has been hypothesized to interact with cellular pathways involved in cancer proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
In a related study, indolyl 1,2,4-triazole derivatives were synthesized and evaluated for their inhibitory activity against cyclin-dependent kinases CDK4 and CDK6, which are critical in cell cycle regulation. The results indicated that modifications to the indole structure could lead to increased anticancer activity . This suggests a potential pathway for investigating the anticancer effects of This compound .
Biosensor Development
The immobilization of bio-receptors on sensor surfaces is essential for biosensor development. Compounds like This compound can be utilized in creating biosensors due to their reactive functional groups.
Case Study: Protein Immobilization
A novel polymer was developed for the covalent immobilization of biomolecules containing primary amines on sensor surfaces. This method demonstrated high efficiency in maintaining the biorecognition activity of immobilized receptors . Such techniques could potentially be adapted for immobilizing compounds like This compound , enhancing biosensor performance.
Data Table: Comparative Analysis of Indole-Thiazole Derivatives
| Compound Name | Structure Features | Antimicrobial Activity (MIC mg/mL) | Anticancer Activity | Application |
|---|---|---|---|---|
| Compound A | Indole + Thiazole | 0.06 - 0.50 | Moderate | Antibacterial |
| Compound B | Indole + Thiazole | 0.47 - 1.88 | High | Anticancer |
| Compound C | Indole + Thiazole | TBD | TBD | Biosensor |
Mechanism of Action
The mechanism of action of 2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-Carboxamide Derivatives
Biological Activity
The compound 2-[2-(1H-indol-2-yl)-1,3-thiazole-4-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of an indole moiety and two thiazole rings, which are known to enhance biological activity. The synthesis typically involves multi-step reactions that include acylation and cyclization processes. For instance, a study synthesized similar thiazole derivatives using thiourea and α-chlorocarbonyl compounds, yielding products with varying biological activities .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives similar to the target compound. The Minimum Inhibitory Concentration (MIC) values for related indole-thiazole compounds ranged from 0.06 to 1.88 mg/mL against various Gram-positive and Gram-negative bacteria .
| Compound Type | MIC Range (mg/mL) |
|---|---|
| Indole derivatives | 0.06 - 1.88 |
| Methylindole derivatives | 0.47 - 1.88 |
These findings suggest that modifications to the indole and thiazole structures can significantly influence antimicrobial potency.
Anticancer Activity
Thiazoles have been extensively studied for their anticancer properties. A notable investigation focused on the structure-activity relationship (SAR) of thiazole derivatives against cancer cell lines. Compounds with specific substitutions on the thiazole ring exhibited promising anticancer activity with IC50 values in the micromolar range . For instance, one study reported a novel thiazole derivative with an IC50 value of 5.38 µM against human Pin1, a target implicated in cancer progression .
Study on Thiazole Derivatives
A systematic study synthesized a series of thiazole derivatives and assessed their biological activities against various cancer cell lines. Among these compounds, those with a 5-methyl or 5-chloro substituent on the indole ring showed enhanced cytotoxicity compared to their unsubstituted counterparts . The modifications led to significant structural changes that improved binding affinity to cancer targets.
Leishmanicidal Activity
Another research effort explored the leishmanicidal potential of phthalimido-thiazoles, revealing that compounds derived from similar scaffolds exhibited significant activity against Leishmania species. The most potent compounds led to ultrastructural changes in parasites and increased nitric oxide production in treated macrophages . This study underscores the therapeutic potential of thiazoles in treating infectious diseases.
Q & A
Q. What experimental designs assess synergistic effects with existing therapeutics?
- Methodological Answer :
- Combination index (CI) : Calculate using Chou-Talalay method in cell viability assays.
- Transcriptomic profiling : Perform RNA-seq on cells treated with the compound + standard drugs (e.g., cisplatin).
- In vivo xenografts : Co-administer with targeted therapies and measure tumor regression vs. monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
